molecular formula C6H7N3O4S B1457154 3-Amino-5-nitrobenzenesulfonamide CAS No. 1044271-92-2

3-Amino-5-nitrobenzenesulfonamide

Cat. No.: B1457154
CAS No.: 1044271-92-2
M. Wt: 217.21 g/mol
InChI Key: UBELRONIIKUZTD-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H7N3O4S It is a derivative of benzenesulfonamide, characterized by the presence of amino and nitro functional groups on the benzene ring

Mechanism of Action

Target of Action

3-Amino-5-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for DNA production in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid and, consequently, DNA synthesis .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, this compound effectively halts DNA synthesis and bacterial replication .

Pharmacokinetics

They are known to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, and subsequently DNA, the compound effectively halts the life cycle of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, antibiotic residues, including sulfonamides, can be transported from livestock production areas or from agricultural soils amended with antibiotic-contaminated manure by surface runoff or infiltration, contaminating adjacent surface- and groundwater resources . Once released in the environment, antibiotics may exert a selection pressure favoring the emergence of bacteria harboring antimicrobial resistances .

Biochemical Analysis

Biochemical Properties

3-Amino-5-nitrobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrase IX, an enzyme involved in regulating pH in cells. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function . This interaction is significant in the context of cancer research, as carbonic anhydrase IX is often overexpressed in tumor cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating the p38/ERK phosphorylation pathway . This leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, ultimately resulting in cell death. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like carbonic anhydrase IX, inhibiting their activity . This inhibition leads to changes in gene expression and cellular metabolism, particularly in cancer cells. The compound also affects the phosphorylation of proteins involved in cell signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of cancer cells . These effects are consistent over time, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as liver toxicity and changes in blood chemistry. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s effects on metabolism are particularly relevant in cancer cells, where it can alter the balance of metabolic pathways to inhibit cell growth.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitrobenzenesulfonamide typically involves the nitration of 3-aminobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-nitrobenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and nitro groups allows for versatile chemical modifications and a broad range of applications in medicinal and materials chemistry .

Properties

IUPAC Name

3-amino-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBELRONIIKUZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731447
Record name 3-Amino-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044271-92-2
Record name 3-Amino-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of sodium hydrogensulfide hydrate (3.88 g; 49 mmol) in Methanol (200 ml) was added to a solution of 3,5-dinitro-benzenesulfonamide (6 g; 24.27 mmol) in Methanol (500 ml). The reaction mixture was refluxed for 3 h then cooled to room temperature, filtered and concentrated in vacuo. The crude was washed with water, filtered and dried in vacuo. 3.2 g (15 mmol; 61% yield) of orange powder were obtained.
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sodium hydrogensulfide hydrate
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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